

ONO-207: A Technical Overview of Preliminary Research Findings

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Compound of Interest

Compound Name: ONO 207

Cat. No.: B160304

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Introduction

ONO-207, also identified in scientific literature as ODM-207, is a novel, orally bioavailable small molecule that functions as a potent and selective pan-BET (Bromodomain and Extra-Terminal) inhibitor.^{[1][2][3]} The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle proteins.^{[1][4]} By targeting these proteins, ONO-207 represents a promising therapeutic strategy in various malignancies. This technical guide synthesizes the preliminary research findings on ONO-207, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Quantitative Data

In Vitro Inhibitory Activity

ONO-207 has demonstrated potent inhibition of various BET bromodomains. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Bromodomain Target	IC50 (nM)
BRD2 BD1	61[5]
BRD3 BD1	86[5]
BRD4 BD1	116[5]
BRD4 (full length)	89[5]
BRDT BD1	89[5]

Phase 1 Clinical Trial Data (Selected Solid Tumors)

A first-in-human, open-label Phase 1 study was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ONO-207 in patients with selected solid tumors.[6]

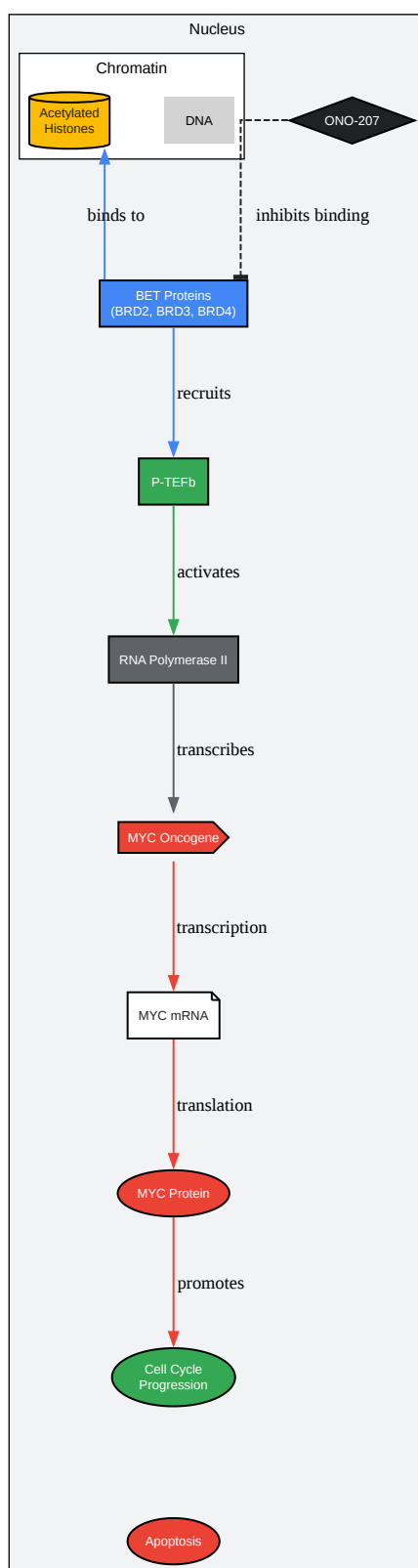
Parameter	Value
Number of Patients	35[6]
Patient Population with Castrate-Resistant Prostate Cancer	12 (34%)[6]
Highest Studied Dose	2 mg/kg[6]
Dose-Limiting Toxicity	Intolerable fatigue[6]
Common Adverse Events	Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting[6]
Objective Responses (Partial or Complete)	0[6]

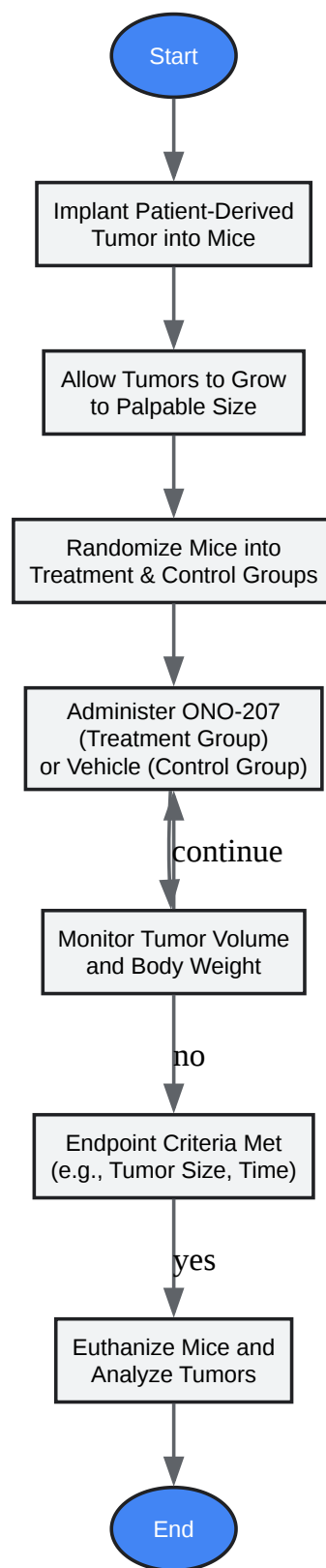
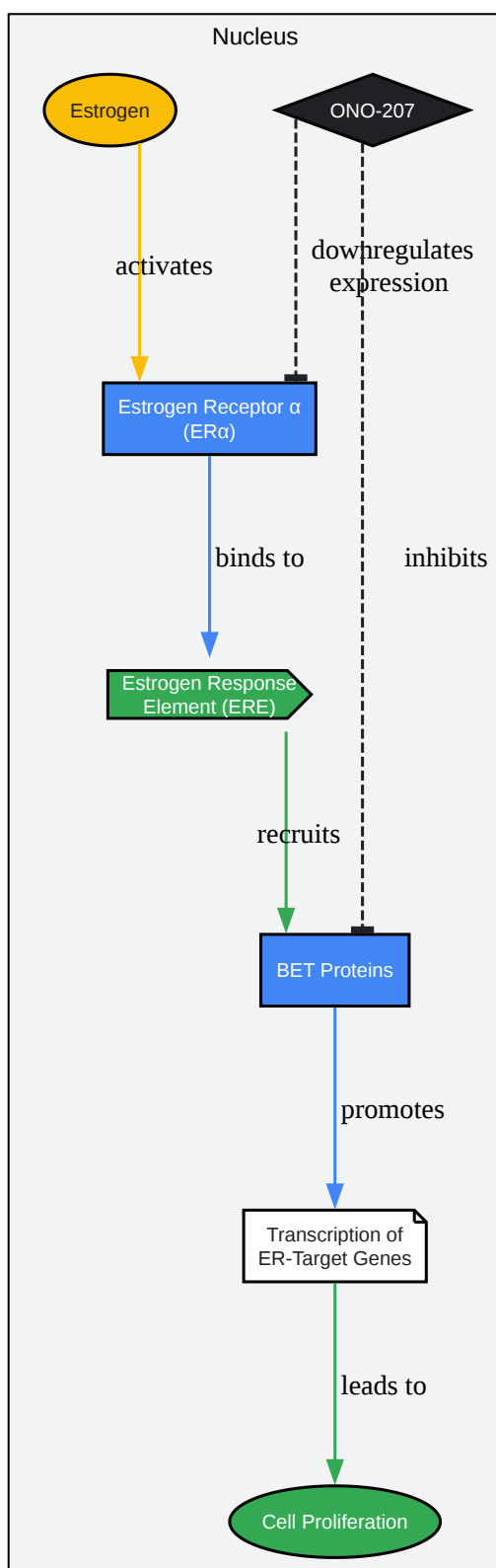
Mechanism of Action and Signaling Pathways

ONO-207 exerts its anti-tumor effects by competitively binding to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[4] This leads to the transcriptional repression of key oncogenes, most notably MYC.[1][2][3] The inhibition of BET proteins by ONO-207 disrupts the recruitment of transcriptional machinery, including the

Positive Transcription Elongation Factor b (P-TEFb), leading to cell cycle arrest and apoptosis.

[4]





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